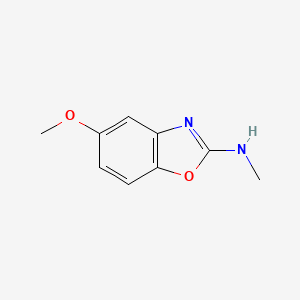

5-Methoxy-N-methyl-1,3-benzoxazol-2-amine

Description

Historical Development of Benzoxazole Research

The benzoxazole heterocycle has emerged as one of the most extensively studied and exploited scaffolds in modern drug discovery, with its research trajectory spanning several decades of intensive scientific investigation. The historical development of benzoxazole research can be traced to the recognition of naturally occurring benzoxazole alkaloids, which exhibit diverse structural architectures and fascinating biological activities. These alkaloids have been systematically classified based on their biological origins, encompassing fungal, marine, and plant sources, each contributing unique structural variations to the benzoxazole family.

The evolution of benzoxazole research has been particularly influenced by the discovery of marine-derived actinomycetes, such as Micromonospora species, which have proven to be prolific producers of benzoxazole alkaloids. Genomics-driven approaches have revolutionized the identification and characterization of benzoxazole alkaloid-encoding biosynthetic gene clusters, leading to the discovery of novel compounds like microechmycin derivatives. These findings have demonstrated the potential for heterologous expression systems in Streptomyces albus for the production of new benzoxazole alkaloids, thereby expanding the chemical diversity available for pharmaceutical applications.

The synthetic chemistry of benzoxazoles has undergone remarkable advancement, with researchers developing increasingly sophisticated methodologies for their preparation. Recent advances in synthetic strategies have focused on utilizing 2-aminophenol as a versatile precursor, enabling the construction of diverse benzoxazole derivatives through reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, and alkynones under various catalytic conditions. The development of green synthetic approaches, including the use of nanocatalysts, metal catalysts, and ionic liquid catalysts, has further enhanced the accessibility and sustainability of benzoxazole synthesis.

Significance of Methoxy-Substituted Benzoxazole Derivatives

Methoxy-substituted benzoxazole derivatives occupy a privileged position within the benzoxazole family, demonstrating enhanced biological activities and improved pharmacological profiles compared to their unsubstituted counterparts. The incorporation of methoxy groups at specific positions on the benzoxazole ring system significantly influences the electronic properties, lipophilicity, and receptor binding characteristics of these compounds. Research has demonstrated that 5-methoxy-1,3-benzoxazole derivatives exhibit particularly promising therapeutic potential, functioning as 5-hydroxytryptamine-3 receptor partial agonists with superior efficacy compared to existing therapeutic agents.

The methoxy substitution pattern contributes to enhanced binding affinity and selectivity for various biological targets, as evidenced by studies on 5-chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole derivatives. These compounds have demonstrated exceptional binding affinity and efficacy in inhibiting 5-hydroxytryptamine-evoked physiological responses, establishing them as promising candidates for gastrointestinal therapeutic applications. Furthermore, methoxy-substituted benzoxazoles have shown significant antiproliferative activity against human cancer cells through the inhibition of tubulin polymerization, a critical cellular process essential for cell division.

The therapeutic versatility of methoxy-substituted benzoxazoles extends to cardiovascular medicine, where derivatives have been investigated for their antihypertensive properties. Although detailed mechanistic studies remain ongoing, the exploration of these compounds in blood pressure regulation indicates their potential for addressing cardiovascular disorders. The structural modifications enabled by methoxy substitution provide medicinal chemists with valuable opportunities for optimizing pharmacokinetic properties, receptor selectivity, and therapeutic efficacy.

Position of 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine in Heterocyclic Chemistry

5-Methoxy-N-methyl-1,3-benzoxazol-2-amine represents a sophisticated example of functionalized benzoxazole chemistry, incorporating both methoxy and methylamino substituents that collectively contribute to its unique chemical and biological properties. The compound possesses the molecular formula C₉H₁₀N₂O₂ with a molecular weight of 178.19 daltons, establishing it as a compact yet structurally complex heterocyclic system. The systematic name 5-methoxy-N-methylbenzo[d]oxazol-2-amine reflects the precise positioning of functional groups that define its chemical identity.

Table 1: Molecular Properties of 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine

The structural architecture of 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine features a benzoxazole core with specific substitution patterns that influence its electronic distribution and potential biological interactions. The methoxy group at position 5 provides electron-donating properties that modulate the electron density of the aromatic system, while the N-methylamino group at position 2 introduces additional hydrogen bonding potential and basicity. This combination of substituents creates a molecule with balanced lipophilic and hydrophilic characteristics, potentially enhancing its bioavailability and cellular uptake.

The compound's position within heterocyclic chemistry is further defined by its relationship to other benzoxazole derivatives and its potential for further structural modification. The presence of both methoxy and methylamino functionalities provides multiple sites for potential chemical transformations, enabling the development of analogs with tailored properties. The benzoxazole scaffold serves as a privileged structure in medicinal chemistry, offering excellent pharmacokinetic properties and serving as an effective framework for drug design.

Research Significance and Scientific Interest

The scientific interest in 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine stems from its position within the rapidly expanding field of benzoxazole-based therapeutics, where researchers continue to explore novel applications across multiple therapeutic areas. Recent patent activities have highlighted the commercial potential of benzoxazole derivatives, with numerous compounds progressing through clinical development stages and demonstrating excellent activity against various protein targets. The patented benzoxazole derivatives have shown remarkable versatility, addressing diverse disease states and establishing the scaffold as a valuable pharmaceutical platform.

Contemporary research trends indicate increasing focus on the development of benzoxazole derivatives as antiproliferative agents, brain-penetrant compounds, and anti-inflammatory therapeutics. The benzoxazole heterocycle has proven to be one of the most widely exploited frameworks in modern drug discovery, with both naturally occurring and synthetic derivatives demonstrating broad ranges of biological activities. Many benzoxazole-based compounds are currently available for treating various diseases, with several progressing through clinical trials.

Table 2: Research Applications of Benzoxazole Derivatives

The synthetic accessibility of 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine and related derivatives has been enhanced through the development of green synthetic methodologies. Researchers have successfully implemented ionic liquid-based catalytic systems, including imidazolium chlorozincate ionic liquid supported on magnetic nanoparticles, for the efficient synthesis of benzoxazole derivatives under environmentally benign conditions. These synthetic advances have enabled the preparation of benzoxazole libraries with moderate to excellent yields, facilitating structure-activity relationship studies and drug optimization efforts.

The compound's research significance is further amplified by the ongoing investigation of benzoxazole derivatives as synthetic intermediates for the preparation of more complex molecular architectures. Studies have demonstrated that benzoxazole scaffolds can serve as valuable building blocks for accessing diverse chemical space, with applications extending beyond pharmaceutical chemistry to include materials science and industrial applications. The combination of synthetic accessibility, structural diversity, and biological activity makes 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine and related compounds attractive targets for continued research investment.

Properties

IUPAC Name |

5-methoxy-N-methyl-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-10-9-11-7-5-6(12-2)3-4-8(7)13-9/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRBGUFGKVOFRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(O1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 5-methoxy-2-aminophenol with methyl isocyanate in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.

Chemical Reactions Analysis

5-Methoxy-N-methyl-1,3-benzoxazol-2-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine has been explored for its potential as an antimicrobial and anticancer agent. Its structural features allow it to interact with various biological pathways.

Experimental Procedures:

- Synthesis of derivatives for screening against microbial strains or cancer cell lines.

- Assessment of biological activity through in vitro assays.

Results:

Preliminary studies indicate that derivatives of this compound exhibit varying degrees of antimicrobial and anticancer activities, suggesting a pathway for drug development targeting these diseases.

Pharmacology

Pharmacologically, the compound is investigated for its therapeutic potential in various disease models. This includes studies on its pharmacokinetics to understand absorption, distribution, metabolism, and excretion (ADME) characteristics.

Experimental Procedures:

- Administration of the compound to animal models.

- Blood and tissue sampling at different time points using techniques like High-Performance Liquid Chromatography (HPLC).

Results:

Outcomes have included data on the compound's half-life, bioavailability, and tissue distribution profiles, which are critical for assessing its viability as a therapeutic agent.

Neuroscience

In neuroscience research, 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine is being studied for its neuroprotective effects and its ability to modulate neurotransmitter systems.

Experimental Procedures:

- Utilization of in vitro neuronal cultures or in vivo animal models.

- Techniques such as patch-clamp electrophysiology and immunohistochemistry to evaluate neuronal viability and synaptic plasticity.

Results:

Studies have demonstrated the compound's efficacy in protecting neurons from excitotoxicity and altering neurotransmitter levels, indicating potential applications in neurodegenerative disease therapies .

Anticancer Activity

A recent study evaluated the cytotoxic effects of 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). Results indicated enhanced cytotoxicity correlated with specific structural modifications on the benzoxazole moiety .

Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The results highlighted significant improvements in cell survival rates when treated with 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine compared to control groups.

Mechanism of Action

The mechanism of action of 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Benzoxazol-2-amine Derivatives

Key Observations

Electron-Donating vs. Electron-Withdrawing Groups

- 5-Methoxy (Target Compound) : The methoxy group is electron-donating, which may enhance solubility in organic solvents but reduce electrophilicity compared to halogenated analogs. This could limit its potency in enzyme inhibition, as seen in the weaker activity of 5-chloro-1,3-benzoxazol-2-amine (50% RA metabolism inhibition) compared to azole standards like ketoconazole (87.5% inhibition) .

- 5-Chloro and 5-Fluoro Analogs: Electron-withdrawing groups like Cl and F increase electrophilicity, enhancing interactions with enzyme active sites. The 5-chloro derivative’s notable inhibition of cytochrome P-450-dependent RA metabolism highlights this effect .

Impact of Additional Substituents

- Nitro and Methyl Groups : The 5-chloro-6-nitro derivative (Table 1) demonstrates how nitro groups can modify reactivity and solubility. Similarly, the 5,7-dichloro-6-methyl analog’s multiple halogens and methyl group may improve metabolic stability or target binding .

- Heterocyclic Modifications : The imidazolylidene-substituted derivative () exhibits strong antibacterial activity, suggesting that incorporating nitrogen-rich heterocycles enhances antimicrobial properties—a feature absent in the methoxy-N-methyl target compound.

Pharmacokinetic Considerations

- The N-methyl group in the target compound may reduce metabolic degradation compared to non-alkylated amines.

Physicochemical Properties

- However, halogenated analogs (e.g., 5-chloro) may exhibit higher crystallinity and melting points due to stronger intermolecular forces.

Biological Activity

5-Methoxy-N-methyl-1,3-benzoxazol-2-amine is a chemical compound with the molecular formula and a molecular weight of 178.19 g/mol. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The structure of 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine features a benzoxazole ring, which is known for its diverse biological activities. The methoxy and N-methyl substitutions are critical as they influence the compound's reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methoxy-2-aminophenol with methyl isocyanate under specific catalytic conditions. This synthetic route is crucial for producing the compound in a laboratory setting for further biological evaluation.

Antimicrobial Properties

Research indicates that 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating benzoxazole derivatives, it was found that certain derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) were determined using standard microbial assays, showcasing the potential of this compound as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 32 |

| Escherichia coli | 64 |

Anticancer Activity

The anticancer potential of 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine has been explored through various in vitro studies. Notably, it has shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

In a comparative study, the IC50 values for this compound were found to be comparable to established chemotherapeutic agents such as doxorubicin:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| A549 | 4.5 |

| HepG2 | 6.0 |

The proposed mechanism by which 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine exerts its biological effects includes:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Interaction : It potentially interacts with specific receptors, altering cellular signaling pathways.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.

Study on Antimicrobial Activity

In a recent study published in PMC, derivatives based on the benzoxazole scaffold were screened for antimicrobial efficacy against Bacillus subtilis and Escherichia coli. The study highlighted that compounds similar to 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine exhibited varying degrees of activity, reinforcing the significance of structural modifications on biological outcomes .

Study on Anticancer Activity

A comprehensive study evaluated the anticancer properties of various benzoxazole derivatives, including 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine. The results indicated that this compound effectively inhibited the growth of multiple cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via oxidative cyclodesulfurization of monothioureas derived from aminophenol derivatives. Key steps include:

- Using iodine (I₂) as a cost-effective and eco-friendly desulfurizing agent (avoiding toxic reagents like HgO or hypervalent iodine(III)) .

- Optimizing reaction time (typically 6–12 hours) and temperature (room temperature to 80°C) to achieve yields of 70–80% .

- Purification via column chromatography or recrystallization from methanol/ethanol for high-purity products .

Q. How can researchers confirm the structural integrity of 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify methoxy (-OCH₃) and methylamine (-N-CH₃) substituents. Key peaks: ~δ 3.3 ppm (N-CH₃), δ 3.8–4.0 ppm (OCH₃) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C₉H₁₀N₂O₂: 178.0742).

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, identifying hydrogen bonding (e.g., N–H⋯N interactions) and packing motifs .

Q. What safety protocols are essential for handling 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine in the lab?

- Precautions :

- Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Use fume hoods for synthesis/purification due to potential inhalation hazards .

- Store in airtight containers at 2–8°C, away from light (due to benzoxazole’s photosensitivity) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be established for antimicrobial activity in benzoxazole derivatives?

- Experimental Design :

- Synthesize analogs with varied substituents (e.g., electron-withdrawing/donating groups) and test against bacterial targets (e.g., E. coli DNA gyrase) .

- Key Metrics : Minimum inhibitory concentration (MIC), IC₅₀ values from enzyme inhibition assays.

- Data Interpretation : Correlate substituent effects (e.g., methoxy vs. fluoro groups) with activity trends. For example, electron-withdrawing groups may enhance DNA intercalation .

Q. What computational strategies predict the biological targets of 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes like DNA gyrase (PDB ID: 1KZN). Focus on:

- Hydrogen bonding with active-site residues (e.g., Asp73, Glu50).

- Hydrophobic interactions with the ATP-binding pocket .

- MD Simulations : Run 100-ns trajectories (e.g., GROMACS) to assess binding stability and free energy (MM-PBSA calculations) .

Q. How can researchers resolve discrepancies between experimental and computational data in structural studies?

- Case Example : If NMR data conflicts with docking-predicted conformers:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.